(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid
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Overview
Description
(1S,7R)-Bicyclo[510]octane-8-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.
Industrial Production Methods
While specific industrial production methods for (1S,7R)-Bicyclo[51
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s activity in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the core of tropane alkaloids, which have significant biological activities.
7-Oxabicyclo[2.2.1]heptane: Known for its interesting biological activity and synthesized via Diels-Alder reactions.
Uniqueness
(1S,7R)-Bicyclo[51
Properties
IUPAC Name |
(1S,7R)-bicyclo[5.1.0]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRSGINHATSJK-DHBOJHSNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C(=O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C2C(=O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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